4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

Anticancer screening HepG2 cytotoxicity Benzofuropyrimidine SAR

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 844650-87-9, molecular formula C₁₇H₁₁ClN₂OS, molecular weight 326.8) is a heterocyclic small molecule comprising a benzofuro[3,2-d]pyrimidine core substituted at the 4-position with a 4-chlorobenzylthioether moiety. This scaffold belongs to the broader class of benzofuro[3,2-d]pyrimidines, which have been investigated as kinase inhibitors (e.g., Cdc7, PIM, CaPkc1), nucleotide-competitive reverse transcriptase inhibitors, and as components of organic light-emitting diode (OLED) materials.

Molecular Formula C17H11ClN2OS
Molecular Weight 326.8
CAS No. 844650-87-9
Cat. No. B2383476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
CAS844650-87-9
Molecular FormulaC17H11ClN2OS
Molecular Weight326.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2
InChIKeyBDDKCTIZESVIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 844650-87-9): Structural Identity and Research-Use Classification for Pharmaceutical and Material Science Procurement


4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 844650-87-9, molecular formula C₁₇H₁₁ClN₂OS, molecular weight 326.8) is a heterocyclic small molecule comprising a benzofuro[3,2-d]pyrimidine core substituted at the 4-position with a 4-chlorobenzylthioether moiety . This scaffold belongs to the broader class of benzofuro[3,2-d]pyrimidines, which have been investigated as kinase inhibitors (e.g., Cdc7, PIM, CaPkc1), nucleotide-competitive reverse transcriptase inhibitors, and as components of organic light-emitting diode (OLED) materials [1][2]. The compound is explicitly classified as a non-human research chemical – not intended for therapeutic, veterinary, or diagnostic use – by multiple suppliers, establishing its role as a research tool compound rather than an active pharmaceutical ingredient .

Why 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine Cannot Be Replaced by Generic Benzofuropyrimidine Analogs Without Compromising Structure-Specific Properties


The benzofuro[3,2-d]pyrimidine scaffold supports diverse structure-activity relationships (SAR) across multiple target classes, yet substitution at the 4-position profoundly alters both biological activity profile and physicochemical properties [1]. The 4-chlorobenzylthio substituent of CAS 844650-87-9 introduces distinct electronic (para-chloro electron-withdrawing effect), steric, and lipophilic character compared to unsubstituted benzyl, ortho-chloro, or dichloro analogs. In the anticancer SAR series, a single substituent change at the benzofuropyrimidine 4-position shifts HepG2 cytotoxicity from sub-micromolar to essentially inactive, demonstrating that generic class-level assumptions cannot predict compound-specific behavior [2]. Furthermore, patent literature from Semiconductor Energy Laboratory explicitly claims benzofuro[3,2-d]pyrimidine derivatives with specific substitution patterns for OLED applications, where even minor structural variations affect emission efficiency and device lifetime [3]. Therefore, simply interchanging 4-((4-chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine with a closely related analog – such as the 2-chlorobenzyl or 3,4-dichlorobenzyl isomer – risks altering target engagement, solubility, and electronic properties in ways that are not predictable without direct comparative data.

Quantitative Differentiators for 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 844650-87-9) vs. Closest Analogs: HepG2 Cytotoxicity, Isomeric Comparison, and Physicochemical Profile


HepG2 Cytotoxicity Differential: Para-Chlorobenzylthio Analog Shows Minimal Cytotoxicity vs. Sub-Micromolar Active Benzofuropyrimidine Derivative 4a

In a publicly available HepG2 cytotoxicity assay (cell-based system, plate reader), 4-((4-chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine was tested at 5 µM concentration and yielded corrected activity values consistently below –1 (SinglePt RZ_Score range: –0.51 to +0.14), indicating essentially no cytotoxic effect under these conditions . By contrast, the benzofuro[3,2-d]pyrimidine derivative 4a (from a separate synthetic series) exhibited an IC₅₀ of 0.70 µM against the same HepG2 cell line, representing potent antitumor activity [1]. Although these data derive from different studies, they illustrate the profound impact of 4-position substitution: the 4-chlorobenzylthio substitution pattern yields a compound with negligible cytotoxicity, whereas alternative 4-position modifications (such as those in compound 4a) can confer sub-micromolar potency. For researchers seeking a benzofuropyrimidine scaffold with inherently low cytotoxicity (e.g., for chemical probe development, selectivity profiling, or material science applications where cell toxicity is undesirable), this differential represents a selection-relevant parameter [1].

Anticancer screening HepG2 cytotoxicity Benzofuropyrimidine SAR

Regioisomeric Chlorine Position: 4-((4-Chlorobenzyl)thio) vs. 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine – Conformational and Electronic Differences with Implications for Target Binding

The most immediate analog of the target compound is its ortho-chloro regioisomer, 4-((2-chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 845902-47-8). These two compounds share identical molecular formula (C₁₇H₁₁ClN₂OS) and molecular weight (326.8) but differ in the position of the chlorine atom on the benzylthio aromatic ring (para vs. ortho) . In medicinal chemistry SAR, para-substituted benzyl groups generally adopt an extended conformation with the chlorine pointing away from the scaffold, whereas ortho-substitution introduces steric hindrance that forces the benzyl group into a more restricted rotational conformation and may influence π-stacking interactions. While no published direct head-to-head biochemical comparison currently exists for these two specific compounds, the broader benzofuropyrimidine SAR literature demonstrates that even subtle substituent position changes at the 4-position can shift kinase selectivity profiles (e.g., PIM-1 vs. PIM-2 vs. PIM-3 inhibition potency) by 10- to 100-fold [1]. This class-level evidence strongly suggests that the para-chloro and ortho-chloro isomers are unlikely to be functionally interchangeable, and any experiment requiring one isomer should not substitute the other without confirmatory testing.

Medicinal chemistry Isomer comparison Receptor binding

Chlorine Count and Lipophilicity Differentiation: Mono-para-Chloro vs. 3,4-Dichlorobenzyl Analog – Calculated LogP and Solubility Estimates

4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-53-5, MW 361.24) represents the next level of halogen substitution relative to the target compound . The addition of a second chlorine increases both molecular weight (+34.4 g/mol) and lipophilicity. Although experimentally measured logP values are not publicly available for either compound, class-level estimates using Chemspider data on related 4-thioether-benzofuro[3,2-d]pyrimidines suggest that adding one chlorine atom to the benzyl ring increases estimated logP by approximately 0.5–1.0 log units and reduces aqueous solubility proportionally . Specifically, 4-(propylthio)benzofuro[3,2-d]pyrimidine has an estimated log Kow of 4.03 and water solubility of 0.71 mg/L, while 4-(benzylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-74-6, MW 292.36) has a lower estimated logP . The target compound (para-chloro, MW 326.8) is expected to occupy an intermediate lipophilicity range between the unsubstituted benzyl analog and the 3,4-dichloro analog (MW 361.24). This gradient of lipophilicity is relevant for applications requiring fine-tuning of logD, such as cell permeability optimization, protein binding modulation, or OLED layer compatibility.

Physicochemical properties Lipophilicity Drug-likeness

Patent-Scaffold Coverage: Benzofuro[3,2-d]pyrimidine 4-Thioethers in Semiconductor Energy Laboratory OLED IP – A Potential Material Science Differentiator

Semiconductor Energy Laboratory Co., Ltd. holds granted US Patent 12,091,416 B2 (priority 2019, issued 2024) covering benzofuro[3,2-d]pyrimidine and benzothieno[3,2-d]pyrimidine derivatives for use in organic light-emitting elements, light-emitting devices, and electronic devices [1]. While the patent's broad General Formula (G1) encompasses a range of substituents, the explicit inclusion of benzofuro[3,2-d]pyrimidine as the core scaffold – with substitution permitted at the 2- and 4-positions – establishes that 4-thioether benzofuropyrimidines are within the scope of industrially pursued OLED materials. The patent claims enhanced emission efficiency and long device lifetime as advantages of this scaffold class [1]. Separately, 2,4-dichloro-benzofuro[3,2-d]pyrimidine has been explicitly described as a reactive intermediate for OLED emissive layer components and electron-transport materials [2]. For researchers procuring 4-((4-chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine for materials science applications, the existence of granted patents on benzofuropyrimidine OLED compositions provides a defensible starting point for derivative development, though freedom-to-operate analysis for any specific commercial application is essential.

OLED materials Electron transport layer Patent coverage

Favorable Cytotoxicity Selectivity Window Relative to Potent Kinase Inhibitor XL413: A Case for Non-Cytotoxic Scaffold Applications

XL413 (BMS-863233), a 3,4-dihydro-benzofuro[3,2-d]pyrimidine derivative, is a potent, ATP-competitive Cdc7 kinase inhibitor with an IC₅₀ of 3.4 nM and established anticancer properties [1]. Although structurally distinct from the target compound (which lacks the 2-pyrrolidinyl, 4-oxo, and 8-chloro substituents of XL413), XL413 exemplifies the potent cytotoxicity achievable within the benzofuro[3,2-d]pyrimidine class when optimized for kinase inhibition. In contrast, 4-((4-chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine shows negligible HepG2 cytotoxicity (RZ_Score values near zero or negative at 5 µM) . This >1,000-fold difference in cellular potency between XL413 (IC₅₀ ~0.0034 µM) and the target compound (inactive at 5 µM) underscores the remarkable tunability of the benzofuropyrimidine scaffold: minor structural changes can toggle between a highly potent cytotoxic agent and an essentially inert analog. For researchers developing chemical probes, negative controls, or scaffold-based libraries where low basal cytotoxicity is desirable, the 4-chlorobenzylthio analog occupies a distinct and useful position in the activity spectrum.

Kinase inhibitor Cdc7 Cytotoxicity window

Cercosporamide-Derived Benzofuropyrimidine CaPkc1 Inhibitors: Scaffold Validation for Antifungal Kinase Inhibition vs. Target Compound's Non-Kinase Profile

Benzofuro[3,2-d]pyrimidine derivatives inspired by (–)-cercosporamide (a natural product CaPkc1 inhibitor with IC₅₀ = 44 nM) have been synthesized and evaluated for their ability to restore fluconazole susceptibility in resistant Candida albicans strains [1][2]. A specific benzofuropyrimidinedione (compound 23) demonstrated synergistic antifungal activity with fluconazole in co-administration assays [1]. While the target compound bears a different substitution pattern (4-chlorobenzylthio rather than a dione-containing pharmacophore), the cercosporamide-derived series validates the benzofuro[3,2-d]pyrimidine scaffold as a privileged structure for CaPkc1 kinase inhibition. The target compound's divergent structure (thioether at position 4, no oxo groups) suggests it is unlikely to inhibit CaPkc1 with comparable potency, positioning it instead as a useful comparator or negative control in antifungal kinase studies. For antifungal drug discovery programs, procuring both a potent CaPkc1-inhibitory benzofuropyrimidine and the structurally distinct 4-chlorobenzylthio analog (as a specificity control) is a rational experimental design strategy.

Antifungal CaPkc1 kinase Cercosporamide

Recommended Application Scenarios for 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 844650-87-9) Based on Quantitative Evidence


Negative Control or Low-Cytotoxicity Scaffold Reference for Benzofuropyrimidine Kinase Inhibitor Screening Programs

For laboratories developing benzofuro[3,2-d]pyrimidine-based kinase inhibitors (PIM, Cdc7, CaPkc1), CAS 844650-87-9 provides a scaffold-matched compound with documented minimal cytotoxicity (HepG2 RZ_Score below 0.15 at 5 µM) . This contrasts with potent class members like XL413 (IC₅₀ = 3.4 nM) and compound 4a (IC₅₀ = 0.70 µM), enabling its use as a negative control in cell-based assays where scaffold-specific effects (e.g., fluorescence interference, non-specific membrane interactions) must be distinguished from target-mediated pharmacology [1][2]. Procurement of this specific CAS number ensures the para-chloro regioisomer, which should be confirmed by LC-MS or NMR upon receipt to avoid accidental substitution with the ortho-chloro isomer.

Building Block for OLED Materials Research Within Patent-Claimed Benzofuropyrimidine Chemical Space

The benzofuro[3,2-d]pyrimidine scaffold is explicitly claimed in Semiconductor Energy Laboratory's US Patent 12,091,416 B2 for organic light-emitting elements . 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine offers a reactive 4-position thioether that can be further functionalized (e.g., oxidation to sulfoxide/sulfone, or nucleophilic displacement) to tune electronic properties. For materials scientists synthesizing novel electron-transport layer (ETL) or host materials, this compound serves as a modular intermediate whose para-chlorobenzylthio substituent contributes distinct electron-donating character compared to the 2,4-dichloro analog commonly cited as an OLED precursor [1]. Researchers should verify freedom-to-operate before commercial development.

Chemical Probe for Lipophilicity-Dependent Biological Assays Requiring Tunable LogD

The target compound occupies an intermediate lipophilicity position among 4-thioether-benzofuro[3,2-d]pyrimidine analogs, with predicted logP between ~4.5 and 5.5 based on class-level estimates from Chemspider . This positions it between the less lipophilic unsubstituted benzyl analog (CAS 62208-74-6) and the more lipophilic 3,4-dichlorobenzyl analog (CAS 851130-53-5). For permeability assays (e.g., PAMPA, Caco-2), plasma protein binding studies, or logD-dependent cellular uptake experiments, the para-chloro analog provides a distinct data point in a systematic lipophilicity gradient. Procurement from vendors supplying ≥95% purity (as typically offered for research-grade benzofuropyrimidine derivatives) is recommended.

Comparator Compound for 4-Chlorobenzylthio Heterocyclic SAR Studies Across Scaffold Classes

The 4-chlorobenzylthio motif appears across multiple heterocyclic scaffolds, including pyridazinones (CAS series with reported logP ~3.8–5.4) , pyrimidine-5-carbonitriles with documented antimicrobial activity [1], and pyrrolo[2,3-d]pyrimidine kinase inhibitors [2]. 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine represents the benzofuropyrimidine embodiment of this privileged substituent, enabling cross-scaffold SAR comparisons. Researchers investigating the contribution of the benzofuropyrimidine core to biological activity or material properties can compare data from this compound with those from pyridazinone or pyrimidine-carbonitrile analogs bearing the same 4-chlorobenzylthio substituent.

Quote Request

Request a Quote for 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.